molecular formula C11H14N2O6 B12664884 N-p-Nitrophenyl-L-arabinosylamine CAS No. 66036-36-0

N-p-Nitrophenyl-L-arabinosylamine

Cat. No.: B12664884
CAS No.: 66036-36-0
M. Wt: 270.24 g/mol
InChI Key: VNKDLWYBNIBMEY-GKDVJIACSA-N
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Description

N-p-Nitrophenyl-L-arabinosylamine is a synthetic chromogenic substrate designed for biochemical research, particularly in the study of enzyme kinetics and the characterization of arabinosidase activity. In enzymatic assays, the compound serves as a target for arabinosidases. Upon hydrolysis by the enzyme, it releases p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at wavelengths between 400 nm and 420 nm. This colorimetric change allows researchers to conveniently and quantitatively monitor enzyme activity in real-time. Compounds of this class are valuable tools in glycobiology for investigating the function and specificity of glycoside hydrolases, and for exploring the breakdown of plant polysaccharides in biofuel research and industrial biocatalysis. This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66036-36-0

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

(3R,4S,5S)-2-(4-nitroanilino)oxane-3,4,5-triol

InChI

InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9-,10+,11?/m0/s1

InChI Key

VNKDLWYBNIBMEY-GKDVJIACSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of N P Nitrophenyl L Arabinosylamine

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic methods is utilized to provide a comprehensive understanding of the molecular structure and conformation of N-p-Nitrophenyl-L-arabinosylamine in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and preferred conformation of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra, including coupling constants and chemical shifts, provides detailed insights into the arrangement of atoms within the molecule.

For the acetylated analogue, N-p-nitrophenyl-2,3,4-tri-O-acetyl-α-L-arabinopyranosylamine, solid-state ¹³C NMR spectra have been instrumental. researchgate.netnih.gov The number of resonances in the solid-state NMR spectrum corresponds to the number of carbon atoms in the molecule, which can indicate the absence of polymorphism. researchgate.netnih.gov Significant differences observed between solution and solid-state ¹³C NMR chemical shifts for certain carbon atoms suggest the presence of intra- and/or intermolecular interactions in the solid state. nih.gov

The conformation of the L-arabinose ring can be inferred from proton-proton coupling constants (³J(H,H)). The arabinopyranose ring is expected to exist in a conformational equilibrium between the ¹C₄ and ⁴C₁ chair conformations. For L-arabinose derivatives, the ¹C₄ conformation is often favored. The conformation of the arabinofuranose ring, if present, is typically described by the concept of pseudorotation between N-type (C2'-endo/C3'-exo) and S-type (C2'-exo/C3'-endo) conformers. uu.nlnih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C-1' (Anomeric)85-90
C-2'68-72
C-3'70-74
C-4'65-69
C-5'62-66
C-1 (Aromatic)145-150
C-2, C-6 (Aromatic)115-120
C-3, C-5 (Aromatic)125-130
C-4 (Aromatic)140-145

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further elucidate the structure, showing characteristic losses of the sugar moiety and fragments of the p-nitrophenyl group.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are expected to show characteristic bands for the various functional groups present in the molecule.

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the sugar moiety.

N-H stretching: A band around 3300-3500 cm⁻¹ corresponding to the amine linkage.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region for aliphatic C-H and above 3000 cm⁻¹ for aromatic C-H.

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively, are characteristic of the nitro group.

C=C stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands associated with the aryl-amine linkage appear in the 1250-1350 cm⁻¹ range.

C-O stretching: Bands for the C-O bonds of the sugar are typically found in the 1000-1200 cm⁻¹ region.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the p-nitrophenyl chromophore. Typically, p-nitrophenyl glycosides exhibit strong absorption bands in the UV region. researchgate.net The spectrum is expected to show a strong absorption maximum (λmax) around 300-320 nm, corresponding to the π → π* transition of the p-nitrophenyl group. researchgate.net The position and intensity of this band can be influenced by the solvent polarity.

X-ray Crystallographic Studies of this compound and Analogues

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsion angles.

Determination of Solid-State Molecular Conformation and Torsion Angles

The orientation of the p-nitrophenyl group relative to the sugar moiety is defined by the torsion angles around the C-N glycosidic bond. These angles are influenced by steric and electronic factors, including potential intramolecular hydrogen bonds.

Interactive Data Table: Crystallographic Data for N-p-nitrophenyl-N-(2,3,4-tri-O-acetyl-α-L-arabinopyranosyl)amine

ParameterValue researchgate.net
Chemical FormulaC₁₇H₂₀N₂O₉
Crystal SystemTetragonal
Space GroupP4₃2₁2
a (Å)9.704(2)
c (Å)41.271(9)
Z8

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound and its analogues is stabilized by a network of intermolecular interactions. Hydrogen bonds are the primary directing force in the crystal packing of glycosylamines. nih.gov In the case of this compound, the hydroxyl groups of the sugar moiety and the N-H group of the glycosidic linkage are expected to act as hydrogen bond donors, while the oxygen atoms of the hydroxyl groups and the nitro group can act as acceptors.

Elucidation of Absolute Configuration and Chirality

The introduction of the p-nitrophenylamino group at the anomeric carbon (C1) creates an additional stereocenter. The spatial arrangement of this substituent, either axial or equatorial, gives rise to two possible anomers, designated as α and β. The determination of the precise anomeric configuration is crucial for a complete structural elucidation and is typically achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the anomeric proton (H1) and the adjacent proton (H2) in the 1H NMR spectrum provide definitive evidence for the anomeric configuration. A small coupling constant is indicative of a trans-diaxial relationship, often suggesting a β-anomer in the common chair conformation, while a larger coupling constant points towards a cis relationship, typical of an α-anomer.

While no specific published data for the complete crystal structure of this compound is readily available, studies on closely related compounds, such as N-p-nitrophenyl-2,3,4-tri-O-acetyl-α-L-arabinopyranosylamine, have been conducted. X-ray crystallographic analysis of such analogs provides unambiguous proof of the absolute configuration at each chiral center and the conformation adopted in the solid state. These studies serve as invaluable references for understanding the likely stereochemistry of the parent, non-acetylated compound.

Chiroptical Studies (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Solution Conformation

While X-ray crystallography provides a static picture of the molecule in the solid state, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful tools for investigating the preferred conformation of molecules in solution. These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of light. A plain ORD curve, which shows a gradual change in rotation with wavelength, can be used to confirm the chirality of a molecule. More informative is a curve that exhibits a "Cotton effect," characterized by a peak and a trough in the vicinity of an absorption band of a chromophore within the molecule. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore. In this compound, the p-nitrophenyl group serves as a strong chromophore, making ORD a particularly suitable technique for conformational analysis. The observed Cotton effect would be a composite of contributions from the inherent chirality of the L-arabinose core and the conformation of the p-nitrophenylamino group relative to the sugar ring.

While specific ORD and CD data for this compound are not extensively documented in publicly accessible literature, representative data from related N-aryl glycosylamines can provide a basis for understanding the expected chiroptical behavior. The following tables present hypothetical yet plausible data based on known trends for similar compounds.

Table 1: Representative Optical Rotatory Dispersion (ORD) Data

Wavelength (nm) Molar Rotation [Φ] (degrees)
600 +150
500 +250
400 +500
350 (Peak) +2500
320 (Trough) -1500

Note: This interactive table represents hypothetical data for illustrative purposes.

Table 2: Representative Circular Dichroism (CD) Data

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
380 0
340 (Peak) +5.0 x 10³
310 0
280 (Trough) -3.5 x 10³

Note: This interactive table represents hypothetical data for illustrative purposes.

The analysis of such chiroptical data, in conjunction with computational modeling, would allow for the determination of the preferred solution-state conformation of this compound, providing a dynamic understanding of its three-dimensional structure that complements the static view from solid-state studies.

Computational Chemistry and Theoretical Studies on N P Nitrophenyl L Arabinosylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. However, no specific studies applying these methods to N-p-Nitrophenyl-L-arabinosylamine have been found.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetics

Density Functional Theory (DFT) is a standard method for predicting the three-dimensional structure and thermodynamic stability of molecules. A typical study would involve optimizing the geometry of this compound to find its lowest energy conformation. This analysis would yield key data such as bond lengths, bond angles, and dihedral angles. Furthermore, calculations of thermodynamic properties like enthalpy, Gibbs free energy, and entropy would provide insight into its stability. Despite the utility of this method, specific DFT data for this compound is not present in the available literature.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would reveal the electrophilic and nucleophilic sites within the molecule. For this compound, this would identify reactive centers on the L-arabinose sugar moiety and the p-nitrophenyl group. However, no published studies contain FMO energy values, orbital diagrams, or charge distribution maps for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a view of the conformational landscape and dynamic behavior. For this compound, MD simulations could reveal how the L-arabinose ring puckers and how the p-nitrophenyl group rotates relative to the sugar. This information is vital for understanding its interactions with other molecules, such as enzymes or receptors. Currently, there are no available MD simulation studies that have characterized the dynamic properties of this compound.

In Silico Modeling of Chemical Reactivity and Proposed Reaction Pathways

In silico modeling can be employed to predict the chemical reactivity of a compound and to elucidate potential reaction mechanisms. This could involve modeling its hydrolysis, oxidation, or other chemical transformations. Such models would help in understanding its stability under various conditions and its potential metabolic fate. Research detailing these reactivity models and pathways for this compound has not been published.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. To perform a QSAR study, a dataset of structurally similar analogues of this compound with measured biological activities would be required. By analyzing how variations in molecular descriptors (e.g., hydrophobicity, electronic properties, size) affect activity, a predictive model could be built. Such models are valuable for designing new analogues with improved or optimized activity. A search of the scientific literature did not yield any QSAR studies conducted on a series of analogues of this compound.

Coordination Chemistry and Metal Complexation of Arabinosylamine Ligands

Design and Synthesis of N-p-Nitrophenyl-L-arabinosylamine Metal Complexes

The design of metal complexes incorporating this compound is centered on leveraging the ligand's structural features to achieve specific coordination geometries and properties. The arabinose moiety offers a chiral scaffold with multiple hydroxyl groups and the anomeric nitrogen atom, all of which can potentially coordinate to a metal center. The p-nitrophenyl group, while not typically a primary coordination site, modulates the electronic density on the anomeric nitrogen, thereby influencing its donor strength. nih.gov

The synthesis of these complexes generally involves the reaction of this compound with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the complexation reaction. Alcohols, such as methanol (B129727) or ethanol, are often employed due to their ability to dissolve the polar ligand and many common metal salts.

The general synthetic route can be represented as:

nL + M(X)m → [M(L)n]Xm

Where:

L = this compound

M = Metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II))

X = Counter-ion (e.g., Cl⁻, NO₃⁻, SO₄²⁻)

n = stoichiometric coefficient of the ligand

m = stoichiometric coefficient of the counter-ion

The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and purity of the desired complex. In many cases, the resulting metal complex will precipitate from the reaction mixture and can be isolated by filtration. Recrystallization from a suitable solvent or solvent mixture may be necessary to obtain analytically pure crystals.

Table 1: Hypothetical Synthesis of this compound Metal Complexes

Metal SaltLigand-to-Metal RatioSolventReaction ConditionsProduct
CuCl₂·2H₂O2:1MethanolReflux, 4 hours[Cu(N-p-NO₂Ph-L-ara)₂]Cl₂
Co(NO₃)₂·6H₂O2:1EthanolStirring at RT, 24 hoursCo(N-p-NO₂Ph-L-ara)₂₂
NiSO₄·6H₂O3:11:1 Methanol/WaterReflux, 6 hours[Ni(N-p-NO₂Ph-L-ara)₃]SO₄
ZnCl₂2:1AcetonitrileStirring at 50°C, 8 hours[Zn(N-p-NO₂Ph-L-ara)₂]Cl₂

Note: This table is illustrative and based on general synthetic procedures for similar ligand complexes.

Spectroscopic and Structural Characterization of Coordination Compounds

A comprehensive suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands of the this compound ligand are monitored for shifts upon complexation. For instance, the stretching vibrations of the O-H and N-H groups, as well as the C-N and C-O bonds, are expected to shift to different frequencies due to the alteration of bond strengths upon coordination. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would also be present.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra are highly dependent on the coordination geometry around the metal center. For example, an octahedrally coordinated Cu(II) complex would be expected to exhibit a broad d-d absorption band in the visible region.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique can determine the coordination number and geometry of the metal ion, the exact binding mode of the ligand, and the intramolecular and intermolecular interactions, such as hydrogen bonding. For related N-p-nitrophenyl-N-glycosides, crystal structures have been determined, revealing detailed information about their solid-state conformations and hydrogen bonding networks. researchgate.net

Table 2: Expected Spectroscopic Data for a Hypothetical [Cu(N-p-NO₂Ph-L-ara)₂]Cl₂ Complex

TechniqueKey FeatureExpected Observation
IR (cm⁻¹)ν(O-H), ν(N-H)Broadening and shift to lower frequency
ν(C-N)Shift upon coordination
ν(NO₂)Characteristic bands around 1520 and 1340 cm⁻¹
UV-Vis (nm)d-d transitionBroad absorption band in the 600-800 nm range
Charge TransferIntense bands in the UV region
¹H NMR (ppm)Aromatic protonsDownfield shift upon complexation
Anomeric protonSignificant shift due to proximity to the metal center
OH protonsBroadening or disappearance

Note: This table presents expected data based on established principles of coordination chemistry.

Investigations into Metal-Ligand Binding Modes, Stoichiometry, and Stability Constants

The this compound ligand can exhibit various binding modes due to the presence of multiple donor atoms. It can act as a monodentate ligand, coordinating through the anomeric nitrogen or one of the hydroxyl oxygens. More likely, it will function as a bidentate or even tridentate chelating agent, forming stable chelate rings with the metal ion. The formation of these chelate rings enhances the stability of the resulting complex, an effect known as the chelate effect.

The stoichiometry of the complexes, typically in the range of 1:1, 1:2, or 1:3 metal-to-ligand ratios, can be determined using various methods, including Job's method of continuous variation, the mole-ratio method, and elemental analysis.

The stability of the metal complexes in solution is quantified by their stability constants (K_stab). These constants are determined experimentally using techniques such as potentiometric titration or spectrophotometric methods. A high stability constant indicates a strong metal-ligand interaction and a stable complex. The electron-withdrawing nature of the p-nitrophenyl group is expected to decrease the basicity of the anomeric nitrogen, which may influence the stability constants of the resulting complexes compared to arabinosylamine ligands with electron-donating substituents.

Role of Chiral Arabinosylamine Ligands in Inducing Asymmetry in Metal Complexes

One of the most significant aspects of using chiral ligands like this compound is their ability to induce chirality in the resulting metal complex. nih.govresearchgate.net When a chiral ligand coordinates to a metal center, the resulting complex is also chiral. This is crucial in the field of asymmetric catalysis, where chiral metal complexes are used to catalyze reactions that produce one enantiomer of a chiral product in excess over the other. nih.gov

The L-configuration of the arabinose backbone dictates a specific three-dimensional arrangement of the substituent groups. When this chiral ligand coordinates to a metal, it creates a chiral environment around the metal center. This asymmetry can direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer. The design and synthesis of such chiral catalysts are of paramount importance for the production of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net The specific stereochemistry of the this compound ligand, with its defined stereocenters, plays a critical role in determining the structure and, consequently, the chiral-inducing capabilities of its metal complexes.

Advanced Research Applications of N P Nitrophenyl L Arabinosylamine in Chemical Biology and Materials Science

Utilization as a Chromogenic Substrate in Enzyme Activity Assays

The compound N-p-Nitrophenyl-L-arabinosylamine and its derivatives are pivotal in the study of glycoside hydrolases, a broad class of enzymes that break down complex carbohydrates. Their utility stems from the p-nitrophenyl group, which, when cleaved from the arabinose sugar by an enzyme, becomes p-nitrophenol, a yellow-colored compound that can be easily quantified. This property allows for the development of straightforward and sensitive assays to measure enzyme activity.

Development of Colorimetric and Spectrophotometric Methods for Glycosidase Activity (e.g., α-L-Arabinofuranosidase, α-L-Arabinopyranosidase)

Colorimetric and spectrophotometric assays using p-nitrophenyl-based substrates are fundamental for characterizing glycosidase activity. These methods are based on the principle that the enzymatic hydrolysis of the colorless substrate, such as p-nitrophenyl-α-L-arabinofuranoside (pNPAf) or p-nitrophenyl-α-L-arabinopyranoside (pNPAr), releases p-nitrophenol. megazyme.commedchemexpress.com The amount of p-nitrophenol produced, which is directly proportional to the enzyme activity, can be quantified by measuring the absorbance of light at a specific wavelength, typically around 405 nm, after stopping the reaction with a strong base like sodium hydroxide. medchemexpress.comnih.gov

These assays are widely used to determine the specific activity of enzymes like α-L-arabinofuranosidases and α-L-arabinopyranosidases, which are crucial in the breakdown of plant cell wall polysaccharides like arabinoxylans and arabinans. megazyme.commdpi.comwikipedia.org For instance, one unit of α-L-arabinofuranosidase activity is often defined as the amount of enzyme required to release one micromole of p-nitrophenol per minute from a pNPAf solution under specific conditions of pH and temperature. megazyme.com The sensitivity and simplicity of these assays make them invaluable for enzyme purification, characterization, and screening of enzyme libraries. mdpi.comnih.gov

The kinetic parameters of these enzymes, such as the Michaelis constant (K_m) and maximum velocity (V_max), can also be determined using these chromogenic substrates. For example, the K_m value of a recombinant α-L-arabinopyranosidase with pNPAr has been reported to be 6.06 mM. medchemexpress.com These kinetic data provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Enzyme SourceSubstrateRelative Activity (%)
Aspergillus nigerp-Nitrophenyl-α-L-arabinofuranoside100
Arabinan~33
ArabinoxylanVariable
ArabinogalactanVariable
Trichoderma reeseip-Nitrophenyl-α-L-arabinofuranoside100
ArabinanAppreciable

Mechanistic Probes for Investigating Glycosyl Hydrolase Action

Beyond simply measuring enzyme activity, this compound and related compounds serve as valuable mechanistic probes to elucidate the intricate workings of glycosyl hydrolases. cazypedia.org The study of how these enzymes recognize and cleave specific glycosidic linkages is crucial for understanding their biological roles and for designing specific inhibitors or engineering novel enzyme functionalities.

Glycosyl hydrolases typically operate through a general acid/base catalytic mechanism involving two key carboxylic acid residues at the active site. nih.gov In a retaining mechanism, one residue acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate, while the other acts as an acid catalyst, protonating the glycosidic oxygen. cazypedia.orgnih.gov In the second step, the second residue acts as a base to activate a water molecule, which then hydrolyzes the intermediate. cazypedia.orgnih.gov

By systematically modifying the structure of the arabinosylamine substrate, researchers can investigate the steric and electronic requirements of the enzyme's active site. For example, comparing the hydrolysis rates of p-nitrophenyl-α-L-arabinofuranoside versus p-nitrophenyl-α-L-arabinopyranoside provides information on the enzyme's preference for the furanose or pyranose ring form of arabinose. nih.gov Furthermore, using substrates with different linkages, such as α-1,2, α-1,3, or α-1,5, allows for the determination of the enzyme's positional specificity. nih.govnih.gov This detailed understanding of enzyme mechanism and specificity is critical for applications in biotechnology and medicine. nih.gov

Integration into Functional Materials and Supramolecular Assemblies

The unique structural and functional properties of carbohydrates like arabinose are being increasingly harnessed in the development of advanced materials. The incorporation of arabinosylamine moieties into larger structures opens up possibilities for creating materials with tailored functionalities for a range of applications in sensing, catalysis, and polymer chemistry.

Development of Carbohydrate-Based Scaffolds for Sensing or Catalysis

Carbohydrate-based scaffolds offer a biocompatible and versatile platform for the development of novel sensors and catalysts. rsc.orgnumberanalytics.com The inherent chirality and dense functionality of sugars like arabinose make them ideal building blocks for creating complex, three-dimensional structures. nih.govnumberanalytics.com These scaffolds can be designed to specifically recognize and bind to target molecules, a crucial aspect of biosensing. nih.govacs.org

In the realm of catalysis, carbohydrate scaffolds can be used to create chiral environments that can influence the stereochemical outcome of a reaction. numberanalytics.comnih.gov They can also serve as supports for catalytically active metal nanoparticles, enhancing their stability and performance. numberanalytics.comrsc.org The development of one-pot synthetic methods using metal catalysts has further streamlined the construction of diverse carbohydrate scaffolds. rsc.org

Surface Modification and Bioconjugation Strategies for Biosensors

The development of sensitive and selective biosensors often relies on the effective immobilization of biorecognition elements onto a solid support. acs.orgpsu.edu Carbohydrates, including arabinose derivatives, are attractive candidates for surface modification due to their biocompatibility and specific binding properties. nih.govnih.gov

Bioconjugation strategies involve covalently attaching the carbohydrate moiety to the sensor surface, which can be composed of materials like gold, glass, or polymers. nih.govmdpi.com This can be achieved through various chemical reactions that target specific functional groups on both the carbohydrate and the surface. For instance, the amine group in an arabinosylamine derivative could be used for coupling to a carboxylated surface. The resulting carbohydrate-functionalized surface can then be used to detect specific proteins, pathogens, or other biomolecules that have an affinity for that particular sugar. mdpi.com Electrochemical and optical methods are commonly employed for signal transduction in these carbohydrate-based biosensors. acs.orgmdpi.com

Transduction MethodPrincipleAdvantagesExample Application
ElectrochemicalMeasures changes in electrical properties (e.g., impedance, current) upon binding of the target analyte. nih.govHigh sensitivity, low cost, potential for miniaturization. mdpi.comDetection of pathogenic bacteria. mdpi.com
Optical (e.g., SPR, Fluorescence)Detects changes in optical properties (e.g., refractive index, fluorescence) upon analyte binding. nih.govLabel-free detection, real-time monitoring. nih.govStudying carbohydrate-protein interactions. nih.gov
Quartz Crystal Microbalance (QCM)Measures changes in mass on the sensor surface by monitoring the resonant frequency of a quartz crystal. mdpi.comHigh sensitivity to mass changes.Pathogen detection. mdpi.com

Polymer Chemistry Incorporating Arabinosylamine Moieties for Advanced Materials

The incorporation of carbohydrate moieties, such as arabinosylamine, into synthetic polymers is a rapidly growing field aimed at creating advanced materials with novel properties. rsc.orgacs.org These carbohydrate-functionalized polymers combine the processability and mechanical properties of synthetic polymers with the biocompatibility, biodegradability, and specific recognition capabilities of sugars. nih.govnih.gov

One approach involves the synthesis of polymerizable monomers derived from arabinose. nih.govresearchgate.net For example, L-arabinose can be enzymatically modified to introduce a vinyl group, which can then undergo radical polymerization to form a poly(vinyl alcohol) backbone with pendant arabinose units. nih.govresearchgate.net Such polymers have potential applications as surfactants and in other areas where the surface-active properties of sugars are beneficial. nih.govresearchgate.net

Another strategy is to functionalize pre-existing polymers with carbohydrate derivatives. nih.gov For instance, polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol) (PEG) can be modified with arabinosylamine to create nanoparticles for drug delivery applications. nih.gov The carbohydrate units on the surface of these nanoparticles can act as targeting ligands, directing the nanoparticles to specific cells or tissues that express carbohydrate-binding proteins (lectins). nih.gov The development of these advanced materials holds promise for various biomedical and biotechnological applications. rsc.orgtandfonline.com

Emerging Research Perspectives and Future Directions for N P Nitrophenyl L Arabinosylamine

Development of Novel Stereoselective Synthetic Routes for Analogues and Isomers

The synthesis of N-glycosyl amides and related compounds often grapples with challenges of stereocontrol and product stability. nih.gov The development of novel stereoselective synthetic routes for analogues and isomers of N-p-Nitrophenyl-L-arabinosylamine is a key area of ongoing research. Traditional methods for the synthesis of N-aryl amides often involve a two-step process of reducing a nitro compound to an amine followed by acylation. nih.gov More recent and efficient methods focus on the direct conversion of nitroarenes to N-aryl amides, which could be adapted for the synthesis of this compound analogues. nih.gov

One promising approach involves the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, offering a green and cost-effective alternative to conventional methods. nih.gov The general principle of this reaction is the reduction of the nitro group and subsequent amidation in a one-pot synthesis. While this has been demonstrated for various nitroarenes, its application to carbohydrate-derived amines like L-arabinose would be a novel extension.

Furthermore, the synthesis of N-aryl α-amino acids using diaryliodonium salts has been shown to proceed with good to high yields while maintaining the chiral integrity of the amino acid. researchgate.net This methodology could potentially be explored for the arylation of L-arabinosylamine to generate a library of N-aryl-L-arabinosylamine analogues with diverse electronic and steric properties.

Synthetic ApproachKey FeaturesPotential for this compound Analogues
Fe-mediated amidation One-pot synthesis from nitroarenes and acyl chlorides in water. nih.govA green and efficient route to synthesize a variety of N-acyl-p-nitrophenyl-L-arabinosylamine derivatives.
Diaryliodonium salts Arylation of amino compounds with maintained chirality. researchgate.netA method to introduce diverse aryl groups at the anomeric nitrogen, creating a range of N-aryl-L-arabinosylamine analogues.
Catalytic Hydrogenation Reduction of glycosyl azides to glycosyl amines. nih.govA clean alternative to the Staudinger reaction for the preparation of the L-arabinosylamine precursor.

Advanced Spectroscopic Techniques for Investigating Dynamic Processes and Intermolecular Interactions

Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for its rational design and application. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and chiroptical methods like Circular Dichroism (CD), are powerful tools in this regard.

Conformational analysis of related N-glycosyl amides has revealed that the conformation of the sugar ring is influenced by the nature of the anomeric substituent. For instance, β-anomers of N-glycosyl amides with gluco, galacto, or xylo configurations have been shown to adopt a 4C1 chair conformation. nih.gov In contrast, the corresponding α-anomers can exist in a 1C4 chair conformation, stabilized by the exo-anomeric effect. nih.gov Two-dimensional NMR techniques, such as NOESY, are instrumental in determining these spatial interactions and preferred conformations. nih.gov

The p-nitrophenyl group in this compound provides a useful chromophore for UV-Vis and CD spectroscopy. Chiral High-Performance Liquid Chromatography coupled with Circular Dichroism (HPLC-CD) can be a powerful technique for the chiral analysis of this compound and its derivatives, as has been demonstrated for the analysis of D,L-amino acids. researchgate.net This would allow for the sensitive detection and quantification of stereoisomers.

Spectroscopic TechniqueInformation GainedRelevance to this compound
2D NMR (e.g., NOESY) Spatial proximity of protons, determination of stereochemistry and conformation. nih.govElucidation of the preferred conformation of the L-arabinose ring and the orientation of the p-nitrophenyl group.
Circular Dichroism (CD) Information on the chirality and secondary structure of molecules. researchgate.netCharacterization of the chiroptical properties and monitoring of stereoselective reactions.
HPLC-CD Chiral separation and detection. researchgate.netDevelopment of analytical methods for quality control and for studying the enantioselectivity of synthetic routes.

Computational Design of Derivatives with Tuned Electronic and Stereochemical Properties

Computational chemistry offers a powerful avenue for the rational design of this compound derivatives with tailored properties. By employing quantum chemical calculations, it is possible to predict how modifications to the molecular structure will influence its electronic and stereochemical characteristics.

Conformational searches using molecular mechanics force fields, such as MMFF94, can be employed to predict the stable conformations of this compound and its analogues. nih.gov This can provide insights into the steric hindrance and potential intermolecular interactions that govern the molecule's behavior in different environments. Such computational screening can guide synthetic efforts towards derivatives with desired three-dimensional structures.

Computational MethodPredicted PropertyApplication in Derivative Design
Quantum Chemistry (e.g., DFT) Electronic properties (e.g., charge distribution, HOMO-LUMO gap). rsc.orgTuning the reactivity and spectroscopic signature of the molecule by introducing different substituents.
Molecular Mechanics (e.g., MMFF94) Conformational analysis and steric properties. nih.govDesigning derivatives with specific shapes and predicting their interactions with other molecules.

Exploration of this compound as a Chiral Building Block in Asymmetric Organic Synthesis

The inherent chirality of the L-arabinose moiety in this compound makes it an attractive chiral building block, or "chiral synthon," for asymmetric organic synthesis. The development of chiral ligands is crucial for the advancement of metal-catalyzed asymmetric reactions, and this compound could serve as a precursor for novel ligand scaffolds.

Chiral phosphine (B1218219) ligands, for example, have proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation reactions. mdpi.com By chemically modifying the this compound structure, for instance, by introducing phosphine groups on the phenyl ring or the sugar moiety, new classes of chiral ligands could be synthesized. The stereochemistry of the L-arabinose core would be expected to induce asymmetry in the catalytic process, leading to the formation of enantiomerically enriched products.

The design and synthesis of such chiral ligands derived from readily available carbohydrates is a growing area of research. The modular nature of this compound allows for systematic modifications to both the carbohydrate and the aglycone parts, enabling the fine-tuning of the ligand's steric and electronic properties for optimal performance in asymmetric catalysis.

Applications in Chemical Diagnostics and Research Tool Development (excluding clinical applications)

The chromogenic nature of the p-nitrophenyl group makes this compound and its derivatives promising candidates for the development of chemical sensors and research tools. The release of p-nitrophenol or a change in its electronic environment upon a chemical or enzymatic reaction can lead to a color change that can be readily detected by UV-Vis spectroscopy.

While the focus here is on non-clinical applications, this principle can be applied to the development of research-grade assays for enzyme activity. For example, if this compound were a substrate for a specific glycosidase, its cleavage would release p-nitrophenolate, which has a distinct yellow color at basic pH. This would form the basis of a simple and sensitive assay to study the kinetics and inhibition of that enzyme.

Furthermore, the molecule could be functionalized to act as a probe for specific analytes. For instance, by attaching a receptor unit to the this compound scaffold, a chemosensor could be designed where the binding of a target analyte induces a conformational change that alters the electronic properties of the p-nitrophenyl chromophore, resulting in a detectable signal.

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